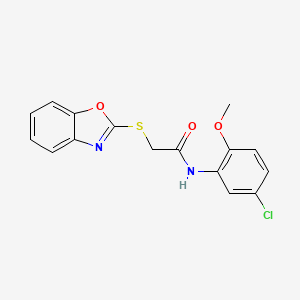

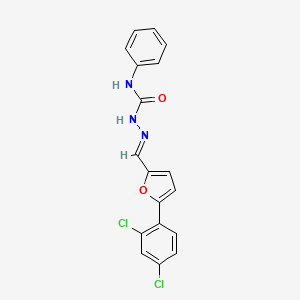

![molecular formula C15H19ClN2O2S B5542983 1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives like 1-{[(2-Chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide typically involves multi-step chemical reactions that introduce functional groups into the piperidine ring. A common approach could involve starting from piperidine or a related compound and sequentially adding the acetyl and thioacetyl groups through nucleophilic substitution reactions. The synthesis of similar compounds has been detailed in the literature, where specific substituents are introduced to enhance the compound's activity against certain biological targets (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of 1-{[(2-Chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide is characterized by the presence of a piperidine ring, a thioacetyl group, and a chlorobenzyl moiety. This structure can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry to determine the positions of the substituents on the piperidine ring and to confirm the identity of the compound. Studies on similar compounds provide insights into how these structural features influence their biological activity and stability (Sugimoto et al., 1992).

Chemical Reactions and Properties

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, depending on the functional groups present in the molecule. The reactivity of 1-{[(2-Chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide could be influenced by the electron-withdrawing effects of the acetyl and chlorobenzyl groups, which might affect its nucleophilic substitution reactions. Similar compounds have shown reactivity towards acetylcholinesterase inhibition, indicating the potential chemical interactions these compounds can engage in (H. Sugimoto et al., 1990).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

Piperidine derivatives, similar in structure to 1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of specific substituents into the piperidine framework has shown to dramatically enhance anti-AChE activity, suggesting potential applications in the treatment of diseases characterized by cholinergic deficits, such as Alzheimer's disease (Sugimoto et al., 1990).

HIV-1 Inhibition

Piperidine-4-carboxamide derivatives, which share a core structural resemblance with the compound , have been identified as potent CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds, through the optimization of their metabolic stability and inhibitory activity, offer a promising avenue for the development of new therapeutic agents against CCR5-tropic HIV-1 strains (Imamura et al., 2006).

Chemical Synthesis and Cycloaddition Reactions

The reactivity of enaminothiones with electrophilic olefins and acetylenes, leading to the formation of various heterocyclic structures, showcases the versatility of piperidine derivatives in synthetic organic chemistry. This highlights the potential of 1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide as a precursor or intermediate in the synthesis of complex molecular architectures for diverse applications (Rasmussen et al., 1981).

Antidementia Agent Development

Further research into piperidine derivatives has led to the identification of compounds with potent anti-AChE activity and selectivity, underscoring their potential as candidates for antidementia agent development. Such studies emphasize the importance of structural modifications in enhancing biological activity and specificity (Sugimoto et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[(2-chlorophenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S/c16-13-4-2-1-3-12(13)9-21-10-14(19)18-7-5-11(6-8-18)15(17)20/h1-4,11H,5-10H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXZPKXFBRDLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CSCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chloro-benzylsulfanyl)-acetyl]-piperidine-4-carboxylic acid amide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

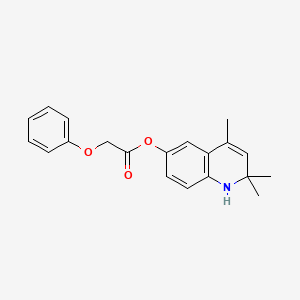

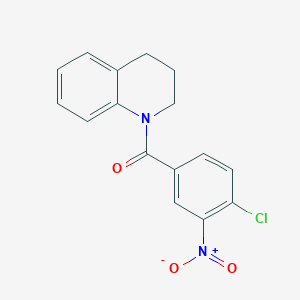

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

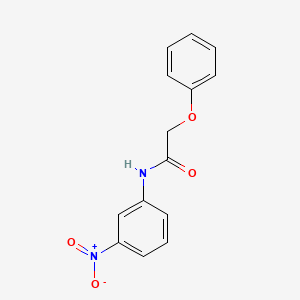

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

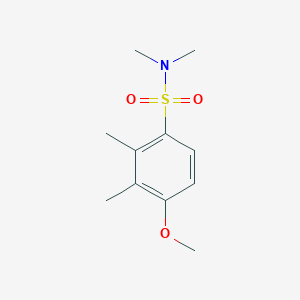

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

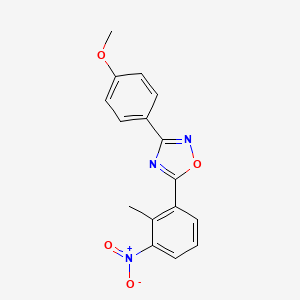

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)